molecular formula C9H15F2NO2 B2552953 tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate CAS No. 2060043-57-2

tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate

Cat. No.: B2552953
CAS No.: 2060043-57-2
M. Wt: 207.221
InChI Key: JDBGQMPHAGWUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate is a chemical compound with the molecular formula C9H15F2NO2 and a molecular weight of 207.22 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including the presence of a difluoromethylcyclopropyl group.

Preparation Methods

The synthesis of tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 2,2-difluoro-1-methylcyclopropylamine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylcyclopropyl group plays a crucial role in its binding affinity and selectivity. The compound may modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-(1-methylcyclopropyl)carbamate: Lacks the difluoro group, which may affect its reactivity and biological activity.

    tert-Butyl N-(2,2-difluoroethyl)carbamate: Contains a difluoroethyl group instead of a difluoromethylcyclopropyl group, leading to differences in its chemical properties and applications.

Properties

IUPAC Name

tert-butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-7(2,3)14-6(13)12-8(4)5-9(8,10)11/h5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGQMPHAGWUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.